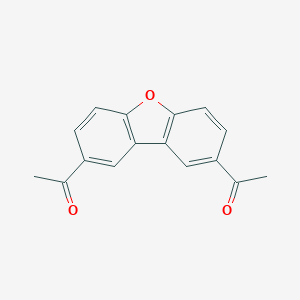

1-(8-Acetyldibenzofuran-2-yl)ethanone

Descripción

1-(8-Acetyldibenzofuran-2-yl)ethanone is a polycyclic aromatic compound featuring a dibenzofuran core substituted with acetyl groups at positions 2 and 7. Its molecular formula is C₁₆H₁₂O₃, derived from the dibenzofuran scaffold (C₁₂H₈O) with two acetyl moieties (C₂H₃O each).

Propiedades

Fórmula molecular |

C16H12O3 |

|---|---|

Peso molecular |

252.26 g/mol |

Nombre IUPAC |

1-(8-acetyldibenzofuran-2-yl)ethanone |

InChI |

InChI=1S/C16H12O3/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 |

Clave InChI |

CKMFLEFBKFNOJP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |

SMILES canónico |

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with 1-(8-Acetyldibenzofuran-2-yl)ethanone:

Key Observations:

Substituent Influence on Reactivity: The acetyl groups in the target compound likely enhance electron-withdrawing effects, stabilizing the aromatic system but reducing nucleophilic reactivity compared to amino- or hydroxy-substituted analogues .

Synthetic Complexity: The dibenzofuran scaffold requires multi-step synthesis (e.g., cyclization of biphenyl ethers), whereas simpler phenyl ethanones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) are accessible via carbohydrate pyrolysis or direct functionalization .

Spectroscopic and Physicochemical Properties

NMR Signatures :

Mass Spectrometry :

- Fragmentation patterns for acetylated dibenzofurans may include losses of CO or CH₃CO, analogous to the m/e 81.5 doubly charged ion observed in 2-methyl-benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.